molecular formula C22H16Cl2N2O2 B15019441 2,4-dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B15019441
M. Wt: 411.3 g/mol
InChI Key: JQCPPGUQUZMUJD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes dichlorophenol and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 5,6-dimethyl-2-aminophenol, with a suitable aldehyde or ketone.

    Coupling Reaction: The benzoxazole derivative is then coupled with 2,4-dichlorophenol using a suitable coupling agent, such as a phosphonium or ammonium salt, under basic conditions.

    Final Condensation: The final step involves the condensation of the coupled product with an appropriate aldehyde or ketone to form the imino linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic and benzoxazole moieties can be oxidized under strong oxidative conditions.

    Reduction: The imino linkage can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The dichlorophenol moiety can undergo nucleophilic substitution reactions, particularly at the chlorine positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenolic and benzoxazole moieties.

    Reduction: Amino derivatives of the imino linkage.

    Substitution: Substituted derivatives at the chlorine positions.

Scientific Research Applications

2,4-Dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenolic and benzoxazole moieties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenol moiety.

    Benzoxazole derivatives: Compounds with similar benzoxazole structures, often investigated for their biological activities.

Uniqueness

2,4-Dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of dichlorophenol and benzoxazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

2,4-dichloro-6-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H16Cl2N2O2/c1-12-6-19-20(7-13(12)2)28-22(26-19)14-4-3-5-17(9-14)25-11-15-8-16(23)10-18(24)21(15)27/h3-11,27H,1-2H3

InChI Key

JQCPPGUQUZMUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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